![molecular formula C6H4ClF3N2 B079525 6-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 34486-23-2](/img/structure/B79525.png)
6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol . It is characterized by the presence of a chlorine atom, a trifluoromethyl group, and an amine group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction is carried out at 130°C for 24 hours, followed by cooling to room temperature and purification through column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl or aryl-amine compounds.
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridin-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Amino-6-chloronicotinic acid
- 6-Chloro-4-methoxypyridin-2-amine
- 6-Chloro-4-methylpyridin-2-amine
Comparison: 6-Chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity compared to similar compounds, making it more suitable for certain applications in pharmaceuticals and agrochemicals.
Biological Activity
6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound notable for its complex structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8ClF3N
- Molecular Weight : 211.6 g/mol
- Structure : The compound features a pyridine ring with a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position.
Enzyme Inhibition
The benzamidine moiety in related compounds suggests that this compound may exhibit significant enzyme inhibitory activity. Specifically, it may inhibit serine proteases, which play crucial roles in various physiological processes. The presence of halogen substituents is believed to enhance binding affinity to target proteins, potentially increasing therapeutic efficacy.
Antimicrobial Activity
Compounds with similar structural features have been studied for their antibacterial properties. For instance, certain pyridine derivatives have shown promising results against Mycobacterium tuberculosis, indicating that this compound could be evaluated for similar activities .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the electron-withdrawing characteristics of the compound, making it more reactive towards electrophiles and possibly facilitating nucleophilic substitutions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Nucleophilic Substitution : Reaction of chlorinated pyridine derivatives with amines under basic conditions.
- Electrophilic Aromatic Substitution : Utilizing trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring.
Study on Enzyme Inhibition
A study investigating the interaction of similar pyridine derivatives with serine proteases demonstrated that modifications in halogen substitution significantly affected binding affinity and inhibitory potency. The findings suggest that this compound may possess comparable inhibitory effects, warranting further investigation into its therapeutic potential in enzyme modulation.
Antimicrobial Evaluation
Research focused on the antibacterial activity of related compounds revealed that specific structural features, such as the presence of a pyridine ring and halogen substituents, contributed to enhanced antimicrobial properties. This suggests that this compound could be an effective candidate for further studies against resistant bacterial strains .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C8H8ClF3N | Contains a pyridine ring with trifluoromethyl substitution |
Benzamidine | C7H8N2 | Known for protease inhibition; lacks halogen substitutions |
N,N-Dimethylbenzamide | C9H11NO | Similar amide structure but lacks halogen substituents |
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREQAXQASINAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553846 | |
Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34486-23-2 | |
Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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